HSA Binding Affinity Compared to 6-Chloronicotinic Acid
In a head-to-head fluorescence spectroscopy study, the affinity of 6-methoxynicotinic acid for human serum albumin (HSA) was directly compared with 6-chloronicotinic acid and imidacloprid. The association constants for all ligands were on the order of 10⁴ M⁻¹. The rank order of HSA affinity was: 6-chloronicotinic acid > 6-methoxynicotinic acid = imidacloprid > the keto analog of imidacloprid [1]. This establishes that the methoxy analog has measurably weaker HSA binding than its chloro counterpart, which may be advantageous in contexts where lower plasma protein binding is desired to increase free fraction of a drug candidate.
| Evidence Dimension | Binding affinity to human serum albumin (HSA) – association constants (Ka) |
|---|---|
| Target Compound Data | Ka on the order of 10⁴ M⁻¹; affinity approximately equal to imidacloprid |
| Comparator Or Baseline | 6-Chloronicotinic acid: Ka on the order of 10⁴ M⁻¹ (higher affinity than 6-methoxynicotinic acid); Imidacloprid: Ka on the order of 10⁴ M⁻¹ (approximately equal to 6-methoxynicotinic acid) |
| Quantified Difference | Rank order: 6-chloronicotinic acid > 6-methoxynicotinic acid = imidacloprid > keto analog of imidacloprid |
| Conditions | Fluorescence spectroscopy; HSA in physiological buffer; tryptophan residue at position 214 of HSA identified as primary binding site |
Why This Matters
A scientific user selecting a building block for a drug discovery program where plasma protein binding is a critical parameter should choose 6-methoxynicotinic acid over 6-chloronicotinic acid if lower HSA binding is desired, as the chloro analog consistently shows higher HSA sequestration.
- [1] Mikhailopulo, K.I., Serchenya, T.S., Kiseleva, E.P., Chernov, Yu.G., Tsvetkova, T.M., Kovganko, N.V., & Sviridov, O.V. (2008). Interaction of molecules of the neonicotinoid imidacloprid and its structural analogs with human serum albumin. Journal of Applied Spectroscopy, 75(6), 857–863. View Source
